molecular formula C8H9FN2O B1309197 2-(4-Fluorophenyl)acetohydrazide CAS No. 34547-28-9

2-(4-Fluorophenyl)acetohydrazide

Cat. No. B1309197
CAS RN: 34547-28-9
M. Wt: 168.17 g/mol
InChI Key: PFBNINAURUGQRR-UHFFFAOYSA-N
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Patent
US07037909B2

Procedure details

Neat anhydrous hydrazine 20 mL was added to a slurry of (4-fluorophenyl)acetic acid methyl ester (Acros Organics USA, Morris Plains, N.J., 25.66 g, 152.5 mmol) in MeOH (120 mL) and the mixture was heated to 60° C. with reflux condenser under nitrogen for 2 hrs. Cooled to room temperature, evaporated to dryness (room temperature to 60° C., 100 Torr to 7 Torr). The solid residue was re-crystallized from 1-propanol , 100 mL (reflux to room temperature, overnight). The crystallized product was collected by filtration, washed with 1-propanol and dried on high vacuum. [1st fraction]
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
25.66 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].C[O:4][C:5](=O)[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1>CO>[F:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:6][C:5]([NH:1][NH2:2])=[O:4])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
NN
Name
Quantity
25.66 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)F)=O
Name
Quantity
120 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser under nitrogen for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (room temperature to 60° C., 100 Torr to 7 Torr)
CUSTOM
Type
CUSTOM
Details
The solid residue was re-crystallized from 1-propanol , 100 mL (reflux to room temperature, overnight)
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystallized product was collected by filtration
WASH
Type
WASH
Details
washed with 1-propanol
CUSTOM
Type
CUSTOM
Details
dried on high vacuum

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)CC(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.